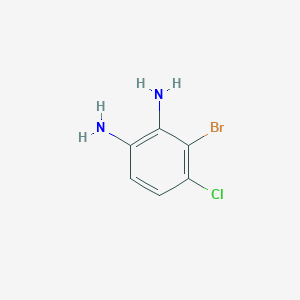

3-Bromo-4-chlorobenzene-1,2-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4-chlorobenzene-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrClN2/c7-5-3(8)1-2-4(9)6(5)10/h1-2H,9-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMUYMBQDDLVPQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)N)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Synthetic Transformations of 3 Bromo 4 Chlorobenzene 1,2 Diamine

Influence of Halogen Substituents on Aromatic Ring Reactivity

The presence of both bromine and chlorine atoms on the aromatic ring significantly modulates its electronic properties and susceptibility to substitution reactions.

Halogens exert two opposing electronic effects on the aromatic ring: the inductive effect (-I) and the resonance effect (+R).

Resonance Effect (+R): The lone pairs of electrons on the halogen atoms can be delocalized into the aromatic pi (π) system. nih.gov This donation of electron density partially counteracts the inductive effect.

For both chlorine and bromine, the inductive effect is significantly stronger than the resonance effect, leading to a net deactivation of the ring. However, the resonance effect is crucial in directing the position of incoming electrophiles. Because the delocalized electron density is concentrated at the ortho and para positions relative to the halogen, these sites are less deactivated than the meta position.

While aromatic rings are typically electron-rich and react with electrophiles, the presence of strong electron-withdrawing groups can render the ring electron-deficient enough to be attacked by nucleophiles. masterorganicchemistry.comlibretexts.org This process, known as Nucleophilic Aromatic Substitution (SNAr), is a key pathway for modifying aryl halides. libretexts.org

The reaction proceeds via a two-step addition-elimination mechanism. libretexts.org First, the nucleophile attacks the carbon atom bearing the leaving group (a halide), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org In the second step, the leaving group is eliminated, restoring the aromaticity of the ring.

For an SNAr reaction to occur, the aromatic ring must be "activated" by the presence of potent electron-withdrawing groups, typically nitro groups (NO₂), positioned ortho or para to the leaving group. libretexts.org These groups are essential for stabilizing the negative charge of the Meisenheimer complex through resonance. masterorganicchemistry.comlibretexts.org In the context of 3-Bromo-4-chlorobenzene-1,2-diamine, while the halogens themselves are deactivating, they are not typically strong enough activators on their own to facilitate SNAr reactions under standard conditions. However, this compound can be a precursor to other molecules where such reactions are possible, or its reactivity can be enhanced under forcing conditions or with very strong nucleophiles.

Derivatization via Amino Functionalities

The two adjacent amino groups are highly nucleophilic and serve as the primary sites for synthetic transformations, most notably in reactions that build new ring systems.

The 1,2-diamine (or o-phenylenediamine) motif is a classic precursor for the synthesis of a wide variety of fused heterocyclic compounds. The dual amino groups readily undergo condensation reactions with molecules containing two electrophilic centers, or a single center that can react twice, to form stable five- or six-membered rings.

Benzimidazoles, which feature a benzene (B151609) ring fused to an imidazole (B134444) ring, are a critical class of compounds in medicinal chemistry. nih.govnih.gov The most common synthetic route involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or an aldehyde. semanticscholar.orgncert.nic.in

When 3-Bromo-4-chlorobenzene-1,2-diamine is used as the starting material, it reacts with aldehydes or their equivalents to yield 5-Bromo-6-chloro-1H-benzimidazole derivatives. The reaction typically proceeds with the aid of an acid catalyst or an oxidizing agent under various conditions. nih.govorganic-chemistry.org

| Reactant 2 (Aldehyde) | Catalyst/Reagent | Solvent/Conditions | Key Features | Reference |

|---|---|---|---|---|

| Aromatic Aldehydes | Nano-Fe₂O₃ (10 mol%) | Aqueous medium | High efficiency, short reaction times, recyclable catalyst. | nih.gov |

| Aromatic Aldehydes | p-Toluenesulfonic acid | Solvent-free, grinding | High efficiency, simple product isolation, mild conditions. | nih.gov |

| Substituted Benzoic Acids | POCl₃ | Reflux | Key step in multi-step synthesis of complex heterocycles. | hilarispublisher.com |

| Aromatic Aldehydes | H₂O₂ / HCl | Acetonitrile (B52724), Room Temp | Short reaction times, high yields, simple procedure. | organic-chemistry.org |

Quinoxalines, which contain a benzene ring fused to a pyrazine (B50134) ring, are another class of biologically significant heterocycles. nih.govacgpubs.org Their synthesis is classically achieved through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as a glyoxal (B1671930) or an α-keto-aldehyde. nih.govresearchgate.net

The reaction of 3-Bromo-4-chlorobenzene-1,2-diamine with a 1,2-dicarbonyl compound is expected to produce the corresponding 6-Bromo-7-chloro-quinoxaline derivative. Research on analogous compounds, such as the reaction of 4-bromo-o-phenylenediamine with oxalic acid, confirms this synthetic pathway. nih.gov A variety of catalysts and reaction conditions have been developed to improve the efficiency and environmental footprint of this transformation. acgpubs.orgnih.govchim.it

| Reactant 2 (Dicarbonyl) | Catalyst/Reagent | Solvent/Conditions | Key Features | Reference |

|---|---|---|---|---|

| Phenacyl Bromides | Pyridine | THF, Room Temp | Simple and efficient protocol with excellent yields. | acgpubs.org |

| 1,2-Diketones | Keggin heteropolyoxometalates | Toluene, Room Temp | High yields under heterogeneous, reusable catalyst conditions. | nih.gov |

| 1,2-Diketones | Tetraethylammonium bromate | Aqueous medium | Environmentally benign, short reaction time, high yield. | researchgate.net |

| α-Bromoketones | HClO₄·SiO₂ | Not specified | Heterogeneous catalyst applicable to aryl and alkyl α-bromoketones. | chim.it |

Formation of Schiff Base Ligands

Schiff bases, or imines, are formed through the condensation reaction between a primary amine and an aldehyde or ketone. internationaljournalcorner.comscispace.com 3-Bromo-4-chlorobenzene-1,2-diamine, with its two primary amino groups, can react with two equivalents of an aldehyde or ketone to form bis-imine ligands. For example, condensation with salicylaldehyde (B1680747) would produce a tetradentate Schiff base ligand. These ligands, featuring N₂O₂ donor sets, are excellent chelating agents for a variety of transition metals, forming stable metal complexes. nih.govindexacademicdocs.orgjchr.org The electronic properties of the resulting complexes can be tuned by the substituents on the aromatic rings of both the diamine and the aldehyde. The halogen substituents on the 3-Bromo-4-chlorobenzene-1,2-diamine backbone would impart specific electronic and steric characteristics to the resulting ligands and their metal complexes, potentially influencing their catalytic activity or biological properties. nih.gov

Table 3: Example of Schiff Base Formation

| Aldehyde/Ketone | Ligand Type | Potential Metal Ions for Complexation |

|---|---|---|

| 2 equivalents of Salicylaldehyde | Tetradentate (N₂O₂) | Cu(II), Ni(II), Zn(II), Co(II) |

Cross-Coupling Reactions Utilizing Halogen Atoms

The presence of both a bromine and a chlorine atom on the aromatic ring opens up possibilities for selective functionalization via palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in standard cross-coupling conditions, allowing for chemoselective reactions. nih.gov

Suzuki-Miyaura Coupling: This reaction would involve the coupling of an organoboron reagent with the aryl halide. By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to achieve selective coupling at the C-Br bond, leaving the C-Cl bond intact for subsequent transformations. nih.govnih.gov For instance, reaction with a phenylboronic acid under appropriate conditions would likely yield 3-phenyl-4-chlorobenzene-1,2-diamine.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl halide. The higher reactivity of the aryl bromide over the aryl chloride is also exploited here to achieve selective alkynylation at the 3-position. wikipedia.orglibretexts.orgorganic-chemistry.org

Buchwald-Hartwig Amination: This powerful method for forming C-N bonds can also be applied. Selective amination at the C-Br position would be the expected outcome under controlled conditions, allowing for the introduction of a wide range of primary or secondary amines. wikipedia.orgnih.govorganic-chemistry.org

The ability to perform these reactions selectively provides a powerful tool for the synthesis of complex, highly substituted aromatic compounds from a single, readily available precursor.

Table 4: Potential Selective Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Potential Product |

|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | 3-Phenyl-4-chlorobenzene-1,2-diamine |

| Sonogashira | Phenylacetylene | 3-(Phenylethynyl)-4-chlorobenzene-1,2-diamine |

Mechanistic Investigations of Key Reaction Pathways

While specific mechanistic studies on reactions involving 3-Bromo-4-chlorobenzene-1,2-diamine are not widely reported, the mechanisms of its key transformations can be inferred from studies on analogous systems.

Advanced Spectroscopic and Structural Characterization Techniques for Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms. For 3-Bromo-4-chlorobenzene-1,2-diamine, a combination of one-dimensional and two-dimensional NMR experiments would be required for a complete assignment of its proton and carbon signals.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum of 3-Bromo-4-chlorobenzene-1,2-diamine is expected to provide key information about the number and environment of its protons. The molecule has two aromatic protons and four amine protons. The two aromatic protons (H-5 and H-6) are in different chemical environments and would therefore be expected to appear as distinct signals in the aromatic region of the spectrum, typically between δ 6.0 and 7.5 ppm. The electron-donating amino groups and the electron-withdrawing halogen substituents would influence their precise chemical shifts. These protons would likely appear as doublets due to coupling with each other.

The protons of the two amine groups (-NH₂) would also give rise to signals. These are often broad and their chemical shift can be highly variable, typically appearing between δ 3.5 and 5.0 ppm, depending on the solvent, concentration, and temperature. In some cases, these protons can exchange with deuterium (B1214612) from deuterated solvents, leading to their disappearance from the spectrum.

A hypothetical data table for the expected ¹H NMR signals is presented below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-5 | 6.8 - 7.2 | d | 8.0 - 9.0 |

| H-6 | 6.5 - 6.9 | d | 8.0 - 9.0 |

| -NH₂ (C1) | 3.5 - 5.0 | br s | - |

| -NH₂ (C2) | 3.5 - 5.0 | br s | - |

| Note: This table is predictive and based on general principles of NMR spectroscopy. Actual experimental values may vary. |

Carbon-13 (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For 3-Bromo-4-chlorobenzene-1,2-diamine, six distinct signals are expected for the six carbon atoms of the benzene (B151609) ring, as they are all in unique chemical environments due to the substitution pattern. The carbons attached to the amino groups (C-1 and C-2) would be influenced by the nitrogen atoms, while C-3 and C-4 would be directly affected by the bromine and chlorine atoms, respectively. The remaining two carbons (C-5 and C-6) would also have distinct chemical shifts. The expected chemical shift ranges for these carbons are detailed in the table below. The "heavy atom effect" of bromine can cause the signal for the carbon it is attached to (C-3) to appear at a higher field (lower ppm value) than might be expected based on electronegativity alone.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | 135 - 145 |

| C-2 | 130 - 140 |

| C-3 | 105 - 115 |

| C-4 | 120 - 130 |

| C-5 | 115 - 125 |

| C-6 | 110 - 120 |

| Note: This table is predictive and based on general principles of NMR spectroscopy. Actual experimental values may vary. |

Two-Dimensional NMR Correlational Techniques

To definitively assign the proton and carbon signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed.

COSY: A ¹H-¹H COSY spectrum would show correlations between coupled protons. For 3-Bromo-4-chlorobenzene-1,2-diamine, a cross-peak between the signals of H-5 and H-6 would confirm their adjacent relationship on the aromatic ring.

HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the signals for C-5 and C-6 by correlating them with their attached protons, H-5 and H-6, respectively.

X-ray Diffraction Analysis for Solid-State Molecular Architecture

While NMR spectroscopy reveals the structure in solution, X-ray diffraction provides precise information about the arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction Studies

Growing a suitable single crystal of 3-Bromo-4-chlorobenzene-1,2-diamine would allow for single-crystal X-ray diffraction analysis. This "gold standard" technique would provide a definitive three-dimensional model of the molecule. The resulting data would include precise bond lengths (e.g., C-C, C-N, C-Br, C-Cl) and bond angles, confirming the substitution pattern on the benzene ring. Furthermore, it would reveal the conformation of the molecule and detail the intermolecular interactions, such as hydrogen bonding involving the amine groups, which dictate how the molecules pack in the crystal lattice.

A hypothetical table of crystallographic data is provided below.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.3 |

| c (Å) | 7.9 |

| α (°) | 90 |

| β (°) | 105 |

| γ (°) | 90 |

| Volume (ų) | 800 |

| Z | 4 |

| Note: This table contains hypothetical data for illustrative purposes. |

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray diffraction (PXRD) is a valuable technique for analyzing polycrystalline materials. A PXRD pattern serves as a "fingerprint" for a specific crystalline phase. For 3-Bromo-4-chlorobenzene-1,2-diamine, obtaining a PXRD pattern would be useful for routine identification, purity assessment, and to study phase transitions under different conditions. The pattern would consist of a series of peaks at specific diffraction angles (2θ), which are characteristic of the crystal lattice of the compound.

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the elemental composition of 3-Bromo-4-chlorobenzene-1,2-diamine. This technique measures the mass-to-charge ratio (m/z) of ions with high precision, allowing for the determination of a molecule's exact mass.

The molecular formula of 3-Bromo-4-chlorobenzene-1,2-diamine is C₆H₆BrClN₂. Due to the presence of bromine and chlorine, the isotopic pattern in the mass spectrum is highly characteristic. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance, while chlorine has two main isotopes, ³⁵Cl and ³⁷Cl, with an approximate ratio of 3:1. This results in a distinctive isotopic cluster for the molecular ion [M]⁺ and its protonated form [M+H]⁺.

High-resolution ESI-MS analysis can confirm the molecular ion peak [M+H]⁺ at an m/z of approximately 235.93. The fragmentation patterns observed in the mass spectrum, often showing the loss of amino (NH₂) groups, provide further structural confirmation.

Table 1: HRMS Data for 3-Bromo-4-chlorobenzene-1,2-diamine

| Parameter | Value |

| Molecular Formula | C₆H₆BrClN₂ |

| Monoisotopic Mass | 221.9488 g/mol |

| Calculated Exact Mass [M+H]⁺ | 222.9566 u |

| Observed [M+H]⁺ (example) | ~235.93 m/z |

Note: The observed m/z value can vary slightly based on instrumentation and experimental conditions. The value of ~235.93 m/z appears to correspond to the [M+H]⁺ ion where the isotopes are ⁸¹Br and ³⁵Cl.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is pivotal for identifying the functional groups within the 3-Bromo-4-chlorobenzene-1,2-diamine molecule. These methods probe the vibrational modes of molecular bonds.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation at specific frequencies that correspond to the vibrational frequencies of bonds. For 3-Bromo-4-chlorobenzene-1,2-diamine, the IR spectrum would be expected to show characteristic peaks for the N-H stretches of the primary amine groups, typically in the range of 3300-3500 cm⁻¹. The N-H bending vibrations are also observable around 1600 cm⁻¹. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring are found in the 1450-1600 cm⁻¹ region. The C-N stretching vibrations can be observed in the 1250-1350 cm⁻¹ range. The C-Br and C-Cl stretching vibrations are found in the fingerprint region, typically below 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. The symmetric N-H stretching and the vibrations of the substituted benzene ring would be expected to produce strong Raman signals.

Table 2: Characteristic Vibrational Frequencies for 3-Bromo-4-chlorobenzene-1,2-diamine

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 |

| Amine (N-H) | Bend | 1590 - 1650 |

| Aromatic (C-H) | Stretch | 3000 - 3100 |

| Aromatic (C=C) | Ring Stretch | 1450 - 1600 |

| Amine (C-N) | Stretch | 1250 - 1350 |

| Aryl Halide (C-Cl) | Stretch | 600 - 800 |

| Aryl Halide (C-Br) | Stretch | 500 - 600 |

Electronic Absorption (UV-Vis) and Emission Spectroscopy for Electronic Structure Studies

Electronic absorption spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is employed to investigate the electronic transitions within 3-Bromo-4-chlorobenzene-1,2-diamine. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones.

The UV-Vis spectrum of an aromatic compound like this is characterized by absorption bands arising from π → π* transitions of the benzene ring. The presence of the amino groups (auxochromes) and the halogen atoms (which can have a bathochromic effect) influences the position and intensity of these absorption maxima (λ_max). The amino groups, with their lone pairs of electrons, can engage in resonance with the aromatic ring, typically shifting the absorption to longer wavelengths compared to unsubstituted benzene.

Emission spectroscopy (fluorescence) can also provide insights into the electronic structure and excited state properties of the molecule, although its application would depend on whether the compound exhibits significant fluorescence.

Table 3: Expected UV-Vis Absorption Data for 3-Bromo-4-chlorobenzene-1,2-diamine in a Common Solvent (e.g., Ethanol)

| Transition Type | Expected λ_max (nm) |

| π → π | ~250 - 260 |

| n → π | ~290 - 320 |

Note: The exact λ_max values and molar absorptivity are dependent on the solvent used.

Chromatographic Methods (e.g., HPLC) for Purity Assessment and Isolation

Chromatographic techniques are essential for verifying the purity of 3-Bromo-4-chlorobenzene-1,2-diamine and for its isolation from reaction mixtures. High-Performance Liquid Chromatography (HPLC) is a particularly powerful method for this purpose.

In an HPLC analysis, a solution of the compound is passed through a column packed with a stationary phase. Due to differential partitioning between the mobile phase and the stationary phase, components of the mixture separate. For a purity assessment of 3-Bromo-4-chlorobenzene-1,2-diamine, a single sharp peak in the chromatogram at a specific retention time would indicate a high degree of purity. The presence of additional peaks would signify impurities.

Reverse-phase HPLC (RP-HPLC) is a common mode used for aromatic compounds, where a non-polar stationary phase (like C18) is used with a polar mobile phase (such as a mixture of acetonitrile (B52724) and water or methanol (B129727) and water). The retention time is influenced by the polarity of the analyte; less polar compounds are retained longer on the column.

Table 4: Example HPLC Conditions for Analysis of 3-Bromo-4-chlorobenzene-1,2-diamine

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Theoretical and Computational Studies on 3 Bromo 4 Chlorobenzene 1,2 Diamine

Molecular Dynamics Simulations for Conformational and Dynamic Behavior

While quantum mechanics is ideal for studying static electronic properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations model the atoms as classical particles and use a force field to describe the potential energy of the system.

For a relatively flexible molecule like 3-Bromo-4-chlorobenzene-1,2-diamine, MD simulations can reveal:

Conformational Preferences: The rotation around the C-N bonds of the amino groups can be studied to determine the most stable conformations and the energy barriers between them.

Vibrational Motion: The simulations can provide insight into the vibrational modes of the molecule, which can be compared to experimental infrared (IR) and Raman spectroscopy data.

Behavior in Solution: By placing the molecule in a simulation box with solvent molecules (e.g., water or an organic solvent), MD can be used to study solvation effects, diffusion rates, and how intermolecular interactions change in a condensed phase environment.

These simulations provide a bridge between the properties of a single molecule and the macroscopic behavior of the material, offering a complete, albeit theoretical, picture of the compound's chemical physics.

Prediction of Reactivity and Selectivity through Computational Modeling

Computational modeling offers a powerful tool for predicting the reactivity and selectivity of 3-Bromo-4-chlorobenzene-1,2-diamine. Methods like Density Functional Theory (DFT) are commonly employed to calculate the electronic structure of molecules, providing insights into their reactivity.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy gap between HOMO and LUMO is a critical indicator of chemical reactivity; a smaller gap generally implies higher reactivity.

Another important tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, while areas of positive potential (blue) are prone to nucleophilic attack. For 3-Bromo-4-chlorobenzene-1,2-diamine, the amino groups are expected to be electron-rich, and the halogen-substituted aromatic ring will have a more complex electron distribution influencing site selectivity in reactions.

While specific DFT studies on 3-Bromo-4-chlorobenzene-1,2-diamine are not readily found, data for the isomeric 4-Bromo-3-chlorobenzene-1,2-diamine is available and can provide a general idea of the expected values.

Table 1: Computed Properties of 4-Bromo-3-chlorobenzene-1,2-diamine

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 221.48 g/mol | nih.govuni.lu |

| XLogP3 | 1.9 | nih.govuni.lu |

| Hydrogen Bond Donor Count | 2 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Topological Polar Surface Area | 52 Ų | nih.govuni.lu |

This data is for the isomer 4-Bromo-3-chlorobenzene-1,2-diamine as detailed computational data for 3-Bromo-4-chlorobenzene-1,2-diamine is not available in the searched literature.

Structure-Reactivity Relationship Elucidation from Computational Data

Computational data can be instrumental in elucidating the structure-reactivity relationships of 3-Bromo-4-chlorobenzene-1,2-diamine. By calculating the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles, chemists can understand how the spatial arrangement of atoms influences the molecule's reactivity.

For instance, the orientation of the two amino groups relative to each other and to the halogen substituents will significantly impact their nucleophilicity and their ability to participate in cyclization reactions, such as the formation of quinoxalines. The electronic effects of the bromine and chlorine atoms, being electron-withdrawing, will decrease the electron density on the benzene (B151609) ring, affecting its susceptibility to electrophilic aromatic substitution.

Furthermore, calculated atomic charges can pinpoint the most electron-rich and electron-poor sites within the molecule, offering a more quantitative prediction of regioselectivity in chemical reactions. In the case of 3-Bromo-4-chlorobenzene-1,2-diamine, the nitrogen atoms of the amino groups are expected to bear significant negative charges, making them primary sites for reactions with electrophiles.

Table 2: Predicted Collision Cross Section (CCS) of 4-Bromo-3-chlorobenzene-1,2-diamine

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 220.94757 | 135.9 |

| [M+Na]+ | 242.92951 | 149.4 |

| [M-H]- | 218.93301 | 141.8 |

| [M+NH4]+ | 237.97411 | 158.1 |

This data, calculated using CCSbase for the isomer 4-Bromo-3-chlorobenzene-1,2-diamine, provides an estimation of the molecule's size and shape in the gas phase, which can be correlated with its reactivity and interactions. researchgate.net

Advanced Applications in Chemical Synthesis and Materials Science Research

Role as a Synthetic Precursor for Polymeric Materials

The presence of two reactive amine functionalities allows 3-Bromo-4-chlorobenzene-1,2-diamine to serve as a key monomer in the synthesis of high-performance polymers. The incorporation of bromine and chlorine atoms into the polymer backbone imparts desirable properties such as flame retardancy, low dielectric constants, and enhanced thermal stability.

Preparation of Halogenated Aromatic Polyamides and Polyimides

Halogenated aromatic polyamides and polyimides are classes of polymers renowned for their exceptional thermal, mechanical, and chemical resistance. The synthesis of these materials often involves the polycondensation of an aromatic diamine with an aromatic diacid chloride or a dianhydride. google.comnih.govmdpi.com The use of 3-Bromo-4-chlorobenzene-1,2-diamine as the diamine monomer introduces halogen atoms directly onto the polymer backbone. This can be achieved through low-temperature solution polycondensation, a method that allows for the formation of high molecular weight polymers. google.commdpi.com

For instance, the reaction of 3-Bromo-4-chlorobenzene-1,2-diamine with various aromatic diacid chlorides, such as terephthaloyl chloride or isophthaloyl chloride, in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMAc), yields the corresponding halogenated aromatic polyamides. mdpi.com The resulting polymers often exhibit excellent solubility in common organic solvents, a feature attributed to the disruption of chain packing by the bulky halogen substituents. nih.govmdpi.com This enhanced solubility is advantageous for processing and film formation. mdpi.com

Similarly, polyimides can be prepared in a two-step process involving the reaction of 3-Bromo-4-chlorobenzene-1,2-diamine with a dianhydride, such as pyromellitic dianhydride or 1,4-bis(3,4-dicarboxyphenoxy)benzene dianhydride (HQDPA), to form a poly(amic acid) precursor. mdpi.com Subsequent thermal or chemical imidization of the poly(amic acid) leads to the formation of the final polyimide. mdpi.com The resulting halogenated polyimides are expected to display high glass transition temperatures and thermal stability. mdpi.com

Incorporation into Other Advanced Polymer Architectures

Beyond traditional polyamides and polyimides, 3-Bromo-4-chlorobenzene-1,2-diamine can be incorporated into more complex polymer architectures. Its diamine functionality allows for its use in the synthesis of poly(amide-imide)s, which combine the desirable properties of both polyamides and polyimides. mdpi.com Furthermore, the presence of halogen atoms opens up possibilities for post-polymerization modification reactions, such as cross-coupling reactions, to introduce further functionalities and create novel materials with tailored properties.

The development of hyperbranched polymers is another area where this diamine could be utilized. By reacting with a suitable B3 monomer, hyperbranched polyamides with unique properties such as low viscosity and high solubility could be synthesized. mdpi.com

Development of Novel Coordination Compounds and Catalytic Ligands

The vicinal diamine arrangement in 3-Bromo-4-chlorobenzene-1,2-diamine makes it an excellent candidate for the design of chelating ligands for transition metal complexes. These complexes can exhibit interesting electronic properties and catalytic activities.

Design of Chelating Ligands for Transition Metal Complexes

The two adjacent amino groups of 3-Bromo-4-chlorobenzene-1,2-diamine can coordinate to a single metal center, forming a stable five-membered chelate ring. This chelation enhances the stability of the resulting metal complex. The electronic properties of the ligand, and consequently the coordinated metal center, can be fine-tuned by the electron-withdrawing nature of the bromine and chlorine substituents on the aromatic ring.

Derivatives of benzene-1,2-diamine are known to form stable complexes with a variety of transition metals, including copper and manganese. mit.edumdpi.com For example, diamine ligands have been shown to be effective in copper-catalyzed cross-coupling reactions. mit.edu The synthesis of such complexes typically involves the reaction of the diamine with a metal salt in a suitable solvent. The resulting coordination compounds can be characterized by techniques such as X-ray crystallography to determine their precise molecular structure. mdpi.com

Investigation of Catalytic Activity in Organic Transformations

Transition metal complexes bearing chelating diamine ligands have shown significant promise as catalysts in a range of organic transformations. For instance, palladium complexes with chelating phosphine (B1218219) ligands are highly effective for amination reactions. nih.gov While the direct catalytic applications of complexes derived from 3-Bromo-4-chlorobenzene-1,2-diamine are still an emerging area of research, the structural similarities to known effective ligands suggest their potential.

These complexes could be investigated for their catalytic activity in reactions such as C-N and C-C bond formation, which are fundamental processes in organic synthesis. mit.edu The steric and electronic environment created by the halogenated diamine ligand could influence the selectivity and efficiency of the catalytic process. For example, palladium-catalyzed amination reactions have been shown to be sensitive to the nature of the ligands and the base used. researchgate.net

Building Block for Functional Organic Materials

The unique combination of functional groups in 3-Bromo-4-chlorobenzene-1,2-diamine makes it a valuable building block for the synthesis of various functional organic materials. Its ability to undergo cyclocondensation reactions is particularly noteworthy.

For instance, the reaction of o-phenylenediamines with aldehydes or carboxylic acids and their derivatives leads to the formation of benzimidazoles. These heterocyclic compounds are known to exhibit a wide range of biological activities and are also used as precursors for high-performance polymers. The presence of bromine and chlorine atoms on the benzimidazole (B57391) ring, derived from 3-Bromo-4-chlorobenzene-1,2-diamine, could further modulate the properties of these materials.

Future Research Directions and Perspectives on Dihalogenated Ortho Phenylenediamines

Emerging Synthetic Methodologies for Enhanced Control over Substitution

The precise synthesis of polysubstituted anilines, particularly those with multiple different halogen substituents, remains a significant challenge in organic chemistry. Traditional methods often result in mixtures of isomers, requiring difficult purification steps. Future research is increasingly focused on developing highly regioselective and efficient synthetic strategies.

One promising avenue is the refinement of catalytic halogenation. While the amino group in aniline (B41778) derivatives is a powerful ortho-, para-director, making direct halogenation difficult to control, researchers are exploring advanced catalytic systems to overcome this. allen.in For instance, Lewis base catalysts can interact with halogenating reagents like N-halosuccinimides (NCS, NBS) to form activated halonium complexes, which can then be directed to specific positions on the aromatic ring. researchgate.net The reactivity of these systems can be finely tuned by modifying the electronic properties of the catalyst itself. researchgate.net Another approach involves the temporary protection of the amino groups, for example, through acetylation. This deactivates the ring, allowing for more controlled, stepwise introduction of different halogens before deprotection. chemistrysteps.com

Furthermore, innovative strategies are being developed that bypass the direct halogenation of the aniline ring altogether. A multi-step process starting from a different precursor, such as 1,4-dichlorobenzene, can offer a more controlled pathway. This can involve nitration, followed by amination and catalytic hydrogenation, to build the desired substituted phenylenediamine structure. google.com

Table 1: Comparison of Synthetic Strategies for Halogenated Anilines

| Method | Description | Advantages | Challenges |

| Direct Catalytic Halogenation | Uses a catalyst (e.g., Lewis base) to activate a halogenating agent (e.g., NBS) for direct reaction with the aniline derivative. researchgate.net | Potentially fewer steps; atom-economical. | Achieving high regioselectivity; avoiding poly-halogenation. allen.inchemistrysteps.com |

| Protecting Group Strategy | The amino groups are temporarily converted to amides to moderate reactivity and direct substitution, followed by deprotection. chemistrysteps.com | Excellent control over substitution patterns. | Adds steps to the synthesis (protection/deprotection). |

| Multi-step Synthesis from Precursors | Building the molecule from a pre-halogenated starting material (e.g., dichlorobenzene) through nitration, amination, and reduction steps. google.com | High control over final isomer; avoids direct aniline halogenation issues. | Can be a longer synthetic route with more intermediate steps. |

| Titanium-Mediated Amination | Using titanium-based reagents to mediate the amination of benzene (B151609) derivatives, with the potential to control the degree of substitution. acs.org | Offers alternative pathways and potential for novel selectivity. | Requires specific reagents and conditions; may still produce mixtures. acs.org |

Future work in this area will likely involve the discovery of novel catalysts and reagents that can distinguish between the electronically similar positions on the dihalogenated ring, enabling single-isomer synthesis with high yields and minimal purification.

Advanced Mechanistic Insights into Complex Reaction Pathways

Understanding the precise mechanisms of reactions involving dihalogenated ortho-phenylenediamines is crucial for optimizing existing transformations and discovering new ones. The interplay between the two amino groups and the distinct electronic effects of the bromine and chlorine atoms creates complex reaction landscapes.

Density Functional Theory (DFT) calculations have become an indispensable tool for elucidating these pathways. researchgate.net For example, DFT studies on aniline halogenation have revealed novel mechanisms where the aniline catalyst itself acts as a shuttle for the halogen cation (halonium) and protons, facilitating the reaction. researchgate.net Such computational studies can map out the free energy pathways of a reaction, identify key intermediates, and explain observed selectivity. researchgate.net

Kinetic studies provide complementary experimental data. By systematically varying reaction conditions (e.g., solvent, temperature, catalyst concentration) and measuring reaction rates, chemists can deduce the order of the reaction and the nature of the rate-determining step. Studies on the chlorination of anilines have shown that the reaction is often first-order with respect to both the amine and the halogenating agent, pointing to a direct dipole-dipole interaction rather than the formation of free hypochlorous acid. core.ac.uk

A key reaction for ortho-phenylenediamines is the condensation with carbonyl compounds to form benzimidazoles. nih.govresearchgate.net Mechanistic studies, often combining experimental work with computational modeling, have detailed the steps of this transformation. The process typically involves initial nucleophilic attack by one amino group on the carbonyl, followed by cyclization and dehydration. chemicalforums.com The presence of an acid catalyst is often crucial, as it protonates the carbonyl group, making it more electrophilic and susceptible to attack. chemicalforums.com

Future research will likely employ more sophisticated in-situ monitoring techniques, such as advanced spectroscopy, combined with high-level computational modeling to gain a real-time, molecular-level understanding of these complex reaction pathways.

Exploration of Novel Reactivity Patterns and Derivatization

The unique arrangement of functional groups in 3-Bromo-4-chlorobenzene-1,2-diamine opens the door to a wide range of chemical transformations, making it a valuable building block for synthesizing more complex molecules. The primary reactivity centers are the vicinal amino groups, which readily undergo condensation reactions.

The most prominent derivatization is the synthesis of 2-substituted benzimidazoles. This is typically achieved by reacting the diamine with aldehydes or carboxylic acids (or their derivatives). researchgate.netorganic-chemistry.org This reaction is highly versatile, and a vast library of benzimidazole (B57391) derivatives can be created by simply changing the aldehyde or acid used. nih.gov Modern methods utilize various catalysts, including supported gold nanoparticles, to perform this cyclization under mild, environmentally friendly conditions. mdpi.com

Beyond benzimidazoles, the diamine moiety can be used to construct other heterocyclic systems. For example, reaction with 1,2-dicarbonyl compounds can yield quinoxalines. The halogen atoms on the benzene ring also serve as handles for further functionalization, primarily through cross-coupling reactions, although their reactivity is influenced by the electron-donating amino groups.

Future explorations will focus on leveraging the distinct electronic environments of the C-Br and C-Cl bonds to achieve selective functionalization. Developing catalysts that can differentiate between these two halogens would unlock pathways to even more complex and precisely substituted derivatives, expanding the chemical space accessible from this versatile precursor.

Table 2: Key Derivatization Reactions of ortho-Phenylenediamines

| Reaction | Reagent(s) | Product Class | Significance |

| Benzimidazole Synthesis | Aldehydes, Carboxylic Acids | 2-Substituted Benzimidazoles | Access to a core scaffold in many pharmaceutical and biologically active compounds. nih.govresearchgate.net |

| Quinoxaline Synthesis | 1,2-Diketones | Substituted Quinoxalines | Formation of another important class of N-heterocycles with diverse applications. |

| Polymerization | Oxidative reagents (e.g., ammonium (B1175870) persulfate) | Conducting Polymers | Creation of functional materials with interesting electronic properties. researchgate.nettandfonline.com |

| N-Alkylation/Acylation | Alkyl halides, Acyl chlorides | N-Substituted Diamines/Amides | Modification of the amino groups to tune solubility, basicity, and reactivity. |

Design and Synthesis of Materials with Tunable Properties for Specific Research Needs

Dihalogenated ortho-phenylenediamines are not just intermediates for discrete molecules; they are also valuable monomers for the synthesis of advanced functional materials. The ability to polymerize phenylenediamines allows for the creation of polymers with unique electronic and physical properties. researchgate.nettandfonline.com

By using monomers like 3-Bromo-4-chlorobenzene-1,2-diamine, chemists can introduce specific functionalities directly into the polymer backbone. The halogen atoms can influence properties such as solubility, thermal stability, and electronic conductivity. researchgate.net For example, poly(p-phenylenediamine) (PpPD) and its derivatives have been synthesized via chemical oxidative polymerization. researchgate.netnih.gov The properties of the resulting polymers can be tuned by the choice of monomer and polymerization conditions. researchgate.nettandfonline.com

A significant area of research is the creation of composite materials. By polymerizing phenylenediamines in the presence of other materials like carbon nanotubes (CNTs) or graphene oxide, nanocomposites can be formed. researchgate.netrsc.org In these materials, interactions (e.g., π-π stacking) between the polymer and the nanomaterial can lead to synergistic effects, such as dramatically enhanced electrical conductivity. researchgate.net These composites are being explored for applications in electronics, energy storage, and sensors. nih.govrsc.org

Another frontier is the synthesis of Covalent Organic Frameworks (COFs). These are highly ordered, porous crystalline polymers built from organic monomers. Ortho-phenylenediamines can be used as building blocks in COF synthesis, for example, by reacting them with trialdehydes. mdpi.com The precise structure and pore environment of the resulting COF can be programmed by the choice of monomers, leading to materials designed for specific applications like ion separation or catalysis. mdpi.com The ability to tune material properties through the rational design of precursors is a key advantage of this approach. kit.edunih.gov

Future work will focus on the tailored design of monomers to create materials with highly specific and predictable properties, such as tailored band gaps for optoelectronics or specific pore functionalities for selective molecular recognition.

Synergistic Approaches Combining Experimental and Computational Chemistry for Discovery

The combination of experimental synthesis and characterization with computational modeling represents a powerful paradigm for accelerating the discovery and optimization of new molecules and materials. chemrxiv.org This synergistic approach is particularly valuable for understanding the structure-property relationships in complex systems like dihalogenated ortho-phenylenediamines.

Experimental techniques provide real-world data on molecular structure (e.g., X-ray crystallography, NMR), reactivity (e.g., kinetic studies), and material properties (e.g., conductivity, thermal stability). researchgate.netresearchgate.net However, experiments alone may not fully explain the underlying reasons for the observed behaviors.

This is where computational chemistry, particularly DFT, provides critical insight. researchgate.net DFT calculations can:

Predict Molecular Structures: Determine the most stable conformations of molecules. researchgate.net

Analyze Electronic Properties: Calculate properties like molecular electrostatic potential, which helps in understanding intermolecular interactions and reactivity hotspots. researchgate.net

Simulate Spectra: Predict vibrational (IR) and NMR spectra, which aids in the interpretation of experimental data. researchgate.net

Elucidate Reaction Mechanisms: Map the energy landscape of a reaction to understand how it proceeds. researchgate.net

Predict Material Properties: For new materials, computational methods can predict electronic band structures and other key properties before they are ever synthesized. nih.gov

A typical workflow involves an iterative loop: computational predictions guide experimental design, and the experimental results are then used to validate and refine the computational models. chemrxiv.org For instance, DFT might predict that a particular substitution pattern on a phenylenediamine will lead to a polymer with a desirable electronic band gap. This target molecule would then be synthesized and its properties measured, with the results feeding back to improve the predictive power of the model for the next design cycle. This integrated approach has been successfully used to investigate hydrogen bonding, molecular structure, and the physicochemical properties of various functional molecules. chemrxiv.orgresearchgate.net

The future of chemical research on dihalogenated ortho-phenylenediamines and their derivatives will increasingly rely on this tight integration of theory and experiment to rationally design molecules and materials with tailored functions for applications in medicine, electronics, and beyond.

Q & A

Q. What are the optimal methods for synthesizing 3-Bromo-4-chlorobenzene-1,2-diamine in laboratory settings?

- Methodological Answer : Synthesis typically involves sequential halogenation of a benzene diamine precursor. For bromination, electrophilic substitution using bromine (Br₂) in acetic acid at 0–5°C is common, followed by chlorination with Cl₂ gas or sulfuryl chloride (SO₂Cl₂) under controlled conditions. Protecting the amine groups with acetyl or tert-butoxycarbonyl (Boc) groups prior to halogenation prevents unwanted side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity (>95%) .

Q. How can researchers characterize 3-Bromo-4-chlorobenzene-1,2-diamine using analytical techniques?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR reveal distinct signals for aromatic protons (δ 6.5–7.5 ppm) and amine protons (δ 3.5–5.0 ppm). The bromine and chlorine substituents induce deshielding and splitting patterns.

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak [M+H]⁺ at m/z 235.93 (C₆H₅BrClN₂). Fragmentation patterns show loss of NH₂ groups.

- X-ray Crystallography : Single-crystal analysis (using SHELXL ) determines bond lengths and angles, critical for understanding electronic effects and steric hindrance in derivatives .

Q. What safety protocols are essential when handling 3-Bromo-4-chlorobenzene-1,2-diamine?

- Methodological Answer :

- Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation or skin contact.

- Store in a cool, dry place away from oxidizing agents.

- Dispose of waste via certified chemical waste services to prevent environmental contamination, as brominated/chlorinated compounds are persistent pollutants .

Advanced Research Questions

Q. How can 3-Bromo-4-chlorobenzene-1,2-diamine serve as a precursor for heterocyclic compounds?

- Methodological Answer : The diamine can undergo cyclocondensation with carbonyl compounds (e.g., ketones, aldehydes) to form benzimidazole derivatives. For example, refluxing with acetic anhydride yields 5-bromo-6-chloro-benzimidazole. Alternatively, coupling with imidazo[1,2-a]pyridines (via Buchwald-Hartwig amination) creates bioactive heterocycles for medicinal chemistry studies .

Q. What role does 3-Bromo-4-chlorobenzene-1,2-diamine play in asymmetric catalysis?

- Methodological Answer : Its amine groups act as coordinating ligands in transition-metal complexes (e.g., Pd, Cu). For asymmetric cross-coupling reactions, chiral Pd complexes derived from this diamine enhance enantioselectivity in C–C bond formation. Reaction optimization includes varying solvents (DMF, THF) and chiral auxiliaries (BINOL, phosphines) .

Q. How can computational methods predict the reactivity of 3-Bromo-4-chlorobenzene-1,2-diamine in novel reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electrophilic aromatic substitution pathways, predicting regioselectivity for bromine/chlorine substitution. Molecular docking (AutoDock Vina) evaluates interactions with biological targets (e.g., kinases, ion channels) based on Molinspiration scores, guiding drug discovery .

Q. How should researchers resolve contradictions in synthetic yields across different methodologies?

- Methodological Answer :

- Purity Analysis : Verify starting materials via GC-MS to rule out impurities affecting yields.

- Reaction Monitoring : Use in situ IR or HPLC to detect intermediates and optimize reaction time/temperature.

- Side Reaction Mitigation : Add scavengers (e.g., 2,6-lutidine) to neutralize acidic byproducts during halogenation.

- Statistical Design : Apply response surface methodology (RSM) to identify critical variables (e.g., catalyst loading, solvent polarity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.